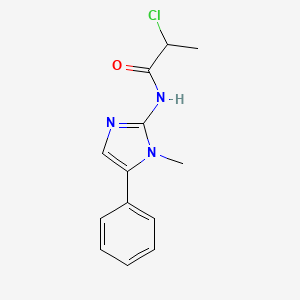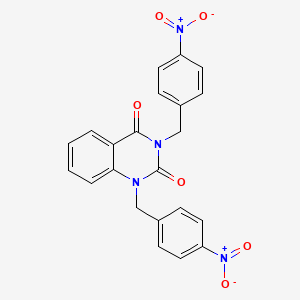![molecular formula C28H17N5O3 B10871782 2-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}quinoxaline](/img/structure/B10871782.png)
2-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-NITRO-4-[3-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-NITRO-4-[3-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . The nitrophenyl group can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid . The phenoxy linkage is formed by nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a halogenated quinoxaline intermediate .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Catalysts such as phosphate-based heterogeneous catalysts (e.g., mono-ammonium phosphate, di-ammonium phosphate) are used to enhance reaction efficiency and selectivity . Additionally, solvent-free conditions and microwave-assisted synthesis are explored to reduce energy consumption and waste generation .
Chemical Reactions Analysis
Types of Reactions
2-{3-NITRO-4-[3-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE undergoes various chemical reactions, including:
Cyclization: The quinoxaline core can undergo cyclization reactions to form fused ring systems, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Phenol derivatives, halogenated quinoxaline intermediates.
Cyclization: Acidic or basic conditions, heat.
Major Products Formed
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinoxaline derivatives.
Cyclization: Fused ring quinoxaline systems.
Scientific Research Applications
2-{3-NITRO-4-[3-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-NITRO-4-[3-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The quinoxaline core can inhibit specific enzymes involved in DNA replication and repair, contributing to its anticancer activity . Additionally, the compound can disrupt microbial cell membranes, enhancing its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure but similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Cinnoline: A structural isomer of quinoxaline with distinct chemical and biological characteristics.
Uniqueness
2-{3-NITRO-4-[3-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and phenoxy groups enhances its potential as a multifunctional compound in various scientific applications .
Properties
Molecular Formula |
C28H17N5O3 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[3-(2-nitro-4-quinoxalin-2-ylphenoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C28H17N5O3/c34-33(35)27-15-19(26-17-30-22-9-2-4-11-24(22)32-26)12-13-28(27)36-20-7-5-6-18(14-20)25-16-29-21-8-1-3-10-23(21)31-25/h1-17H |
InChI Key |
CVTQCJSECTVLPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC4=C(C=C(C=C4)C5=NC6=CC=CC=C6N=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B10871717.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(propan-2-yl)phenyl]thiourea](/img/structure/B10871724.png)
![10-(4-chlorobenzyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10871725.png)

![16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10871729.png)
![10-(cyclohexylcarbonyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10871730.png)
![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B10871734.png)
![[1-(3,4-Dimethoxy-phenyl)-meth-(E)-ylideneaminooxy]-acetic acid [5-bromo-2-oxo-1,2-dihydro-indol-(3Z)-ylidene]-hydrazide](/img/structure/B10871762.png)
![2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871772.png)
![N-(4-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10871774.png)
![2-[8-imino-7-(2-methoxyphenyl)-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(11aH)-yl]-N,N-dimethylethanamine](/img/structure/B10871777.png)
![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carboxamide](/img/structure/B10871780.png)
![3-[7-(2-Chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]-1-propanol](/img/structure/B10871785.png)
